molecular formula C11H10O3 B13892004 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde CAS No. 85607-71-2

2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde

Cat. No.: B13892004
CAS No.: 85607-71-2
M. Wt: 190.19 g/mol
InChI Key: KKEKQUFCHXYNCD-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde is an aromatic aldehyde derivative of significant interest in organic synthesis and medicinal chemistry research . This compound features a benzaldehyde core substituted with a methoxy group and a propargyl ether (OCH₂C≡CH) group, which provide distinct sites for further chemical modification . The presence of the alkyne function is particularly valuable, as it allows the molecule to participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a versatile precursor for synthesizing more complex molecular architectures . In scientific research, this benzaldehyde derivative acts as a crucial building block for the synthesis of diverse organic molecules . Its aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, while the ether groups can undergo various substitution reactions . Research has indicated that derivatives of this compound show promising biological activities. In vitro studies have demonstrated significant cytotoxic effects against specific cancer cell lines, such as SH-SY5Y (neuroblastoma), with reported IC50 values as low as 0.025 µM, suggesting potential for use in anticancer research . Furthermore, related compounds have been evaluated as enzyme inhibitors, showing strong inhibitory potential against targets like carbonic anhydrase II, which marks them as candidates for further drug development efforts . The compound is typically synthesized via a Williamson ether synthesis, reacting a phenolic benzaldehyde precursor like 4-hydroxy-3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

85607-71-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methoxy-4-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h1,4-5,7-8H,6H2,2H3

InChI Key

KKEKQUFCHXYNCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC#C)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the propargylation of 2-methoxy-4-hydroxybenzaldehyde (also known as 2-methoxy-4-hydroxybenzaldehyde or vanillin). This is typically done via nucleophilic substitution of the phenolic hydroxyl group with propargyl bromide or propargyl chloride under basic conditions to form the propargyloxy ether.

Copper-Catalyzed Propargylation

A representative and well-documented method involves copper(I)-catalyzed propargylation of 2-methoxy-4-hydroxybenzaldehyde. The procedure is as follows:

  • Starting Material: 2-methoxy-4-hydroxybenzaldehyde.
  • Alkylating Agent: Propargyl bromide or propargyl chloride.
  • Catalyst: Copper(I) thiophenecarboxylate (CuTC) or copper(I) iodide (CuI).
  • Base: Mild bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent: Dry dichloromethane (DCM), dichloroethane (DCE), or dimethylformamide (DMF).
  • Conditions: Ambient to reflux temperatures under inert atmosphere (nitrogen or argon).
  • Reaction Time: Several hours (typically 4–12 h).

This method yields this compound with moderate to high efficiency (60–85% isolated yield) and high purity after chromatographic purification.

Experimental Example (From Literature)

One detailed experimental procedure reported is:

Parameter Details
Aldehyde 2-methoxy-4-hydroxybenzaldehyde (1.0 equiv)
Propargylating agent Propargyl bromide (1.2 equiv)
Base Potassium carbonate (2.0 equiv)
Catalyst Copper(I) thiophenecarboxylate (5 mol%)
Solvent Dry dichloroethane (DCE)
Temperature Reflux (ca. 83 °C)
Reaction time 6 hours
Work-up Filtration, solvent removal, column chromatography (silica gel, EtOAc/hexane 1:4)
Yield 79% isolated yield

This protocol is adapted from copper-catalyzed reactions used in the synthesis of related propargyloxybenzaldehydes and provides a robust route to the target compound.

Reaction Mechanism Overview

The key step in the synthesis is the nucleophilic substitution of the phenolic hydroxyl group with the propargyl group. The base deprotonates the phenol to form a phenolate ion, which then attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the propargyloxy ether.

The copper catalyst may facilitate the reaction by stabilizing intermediates or activating the alkylating agent, improving reaction rates and selectivity.

Data Summary Table of Preparation Methods

Method Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Copper(I) thiophenecarboxylate, K2CO3 CuTC (5 mol%), K2CO3 (2 eq) DCE Reflux (~83) 6 79 High purity, mild conditions
Sodium hydride, no catalyst NaH (1.2 eq) DMF RT to 50 4–8 65–75 Requires careful moisture control
Copper(I) iodide, K2CO3 CuI (5 mol%), K2CO3 (2 eq) DCM RT to reflux 8 70–80 Alternative copper catalyst

Comprehensive Research Findings

  • Spectroscopic Characterization: The compound exhibits characteristic aldehyde carbonyl stretching at ~1700 cm⁻¹ in IR spectra, and propargylic C≡C stretching near 2100–2200 cm⁻¹. ^1H NMR shows aldehyde proton signals near 9.8–10 ppm, aromatic protons between 6.5–8 ppm, and propargylic methylene protons around 4.5–5 ppm. ^13C NMR confirms the presence of aldehyde carbon (~190–195 ppm), aromatic carbons, and alkyne carbons (~80–90 ppm).

  • Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is the standard purification technique to isolate the compound with high purity.

  • Applications: The prepared this compound serves as a key intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid.

    Reduction: 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of 1,2,3-Triazoles : 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde is used in synthesizing 1,4-disubstituted 1,2,3-triazoles . These triazoles are synthesized using a reaction involving 3-methoxy-4-(prop-2-yn-1-yloxy) benzaldehyde .
  • Carbonic Anhydrase II Inhibitors : The compound is utilized in creating novel compounds that act as inhibitors of carbonic anhydrase II . Specifically, it is reacted with 2-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)-4,5-diphenyl-1H-imidazole to produce a series of imidazole-based 1,2,3-triazoles . These synthesized compounds are then tested for their potential as inhibitors of the carbonic anhydrase II enzyme through in vitro enzyme inhibition assays .

Synthesis of Imidazole-Based 1,2,3-Triazoles

  • Reaction Process : The synthesis involves reacting 2-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)-4,5-diphenyl-1H-imidazole with 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde .
  • Conditions : The reaction is conducted in dimethylformamide (DMF) with copper(II) sulfate pentahydrate and sodium ascorbate as catalysts, under constant stirring at 100 °C for 18-24 hours .
  • Purification : The resulting products are purified using silica gel column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .

Density Functional Theory (DFT) Calculations

Density functional theory (DFT) calculations analyze the electron distribution and reactivity of the compound . These calculations are performed using programs such as Gaussian09 with the Becke-3-parameter-Lee-Yang-Parr (B3LYP) functional in the 3-21G basis set .

  • Chalcones : Chalcones, structurally related compounds, have been identified as privileged structures in medicinal chemistry . They exhibit various biological activities and are used in treating cancer, inflammation, and diabetes .
  • Fluorescent Chalcones : Chalcones with dimethylamino groups are used as fluorescent probes . These compounds have specific absorption and emission wavelengths, making them useful in detecting micelle formation and characterizing structural effects on fluorescence .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and prop-2-yn-1-yloxy groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Alkyne vs. Allyl/Isoprenyl Groups: The propargyloxy group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), unlike vanillin’s hydroxyl group or allyl-substituted derivatives (e.g., 2-Methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzaldehyde) . Terminal alkynes also exhibit higher reactivity in Sonogashira couplings compared to internal alkynes .
  • Electron Effects : The trifluoromethyl group in 2-Methoxy-4-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, reducing the electron density of the aromatic ring and altering aldehyde reactivity in nucleophilic additions .

Physicochemical Properties

  • Solubility: Longer alkoxy chains (e.g., hex-5-yn-1-yloxy in 4-(Hex-5-yn-1-yloxy)benzaldehyde) improve solubility in non-polar solvents, whereas the propargyloxy group may limit aqueous solubility due to hydrophobic character .

Research Findings and Trends

  • Crystal Packing : The propargyloxy group in 4-(prop-2-yn-1-yloxy)benzaldehyde forms π-π stacked dimers and weak C–H⋯O hydrogen bonds, which are absent in vanillin due to its hydroxyl group’s stronger H-bonding capacity .
  • Synthetic Versatility: The target compound’s alkyne moiety allows modular derivatization, as seen in the synthesis of imidazole-containing chalcones () and flavonoid derivatives () .

Biological Activity

2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde, also known by its CAS number 5651-83-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and other therapeutic effects, supported by relevant case studies and research findings.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.20 g/mol
  • InChI Key : PKPPALIWMCCRFK-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and some Gram-negative strains .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests have shown that it can inhibit the growth of various fungal pathogens. A study reported the following results:

Fungal StrainInhibition Zone (mm)Concentration Tested (mM)
Candida albicans151
Aspergillus niger121

These results suggest that this compound may be a promising candidate for antifungal drug development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Disruption of Cell Membrane Integrity : The compound may interact with the lipid bilayer of microbial cells, leading to increased permeability and cell death.
  • Inhibition of Nucleic Acid Synthesis : Similar to other benzaldehyde derivatives, it may interfere with DNA replication processes in bacteria and fungi .

Study on Antimicrobial Efficacy

A recent study published in MDPI examined the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. It was found that this compound displayed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Research on Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various substituted benzaldehydes. The results indicated that the presence of the propynyl ether moiety in this compound enhances its biological activity compared to other analogs lacking this functional group .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde in academic research?

Methodological Answer: A common approach involves nucleophilic substitution or Ullmann-type coupling to introduce the propargyl ether moiety. For example, starting from 4-hydroxy-2-methoxybenzaldehyde, reaction with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) can yield the target compound. Monitoring reaction progress via TLC and purifying via column chromatography (petroleum ether/ethyl acetate gradients) is advised. Similar methodologies are described for structurally related aldehydes in synthetic protocols .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Due to the reactive propargyl ether group, store the compound under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or polymerization. Use amber vials to avoid photodegradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential during handling. Refer to safety protocols for analogous aldehydes, which emphasize avoiding skin/eye contact and ensuring proper ventilation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and propargyl ether signals).
  • IR : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) groups.
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation; use SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound?

Methodological Answer: Crystallization difficulties may arise from conformational flexibility or solvent interactions. Optimize conditions by screening solvent mixtures (e.g., DCM/hexane) and using slow evaporation. If twinning or disorder occurs, employ SHELXL’s TWIN/BASF commands for refinement. For high-resolution data, leverage SHELX’s robust handling of anisotropic displacement parameters .

Q. How to analyze conflicting data between computational (DFT) and experimental (X-ray/NMR) results for this compound’s geometry?

Methodological Answer: Discrepancies often stem from dynamic effects (e.g., solvent interactions in solution vs. solid-state). Cross-validate by:

  • Comparing DFT-optimized gas-phase structures with X-ray-derived torsion angles.
  • Performing temperature-dependent NMR to assess conformational mobility.
  • Utilizing SHELX’s validation tools (e.g., ADDSYM) to check for missed symmetry in crystallographic data .

Q. What strategies mitigate risks associated with the propargyl ether group during synthesis or derivatization?

Methodological Answer: The propargyl group’s reactivity requires careful control:

  • Use inert atmosphere and dry solvents to prevent unintended polymerization.
  • Monitor exothermic reactions via temperature-controlled setups.
  • For catalytic applications (e.g., click chemistry), optimize Cu(I) catalyst loading to minimize side reactions. Safety protocols for handling reactive alkynes, including fume hood use and emergency quenching, should align with guidelines for similar compounds .

Q. How can researchers extrapolate toxicity data for this compound given limited direct studies?

Methodological Answer: Apply read-across methodologies from structurally related benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde). EFSA’s group-based evaluations for flavoring agents suggest using metabolic and structural analogs to predict toxicity endpoints. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and molecular docking to assess enzyme interactions .

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